molecular formula C14H21NO3 B1288952 Tert-butyl 2-(benzyloxy)ethylcarbamate

Tert-butyl 2-(benzyloxy)ethylcarbamate

Cat. No.: B1288952
M. Wt: 251.32 g/mol
InChI Key: DTQBVWZTMCRKHX-UHFFFAOYSA-N
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Description

Tert-butyl 2-(benzyloxy)ethylcarbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a benzyloxyethyl moiety. This compound is widely used in organic synthesis, particularly for protecting amine functionalities during multi-step reactions . The Boc group provides stability under basic conditions and is cleavable under acidic conditions, while the benzyloxy group offers additional protection for alcohols, removable via hydrogenolysis. Its molecular formula is inferred as C₁₄H₂₁NO₃ (molecular weight ≈ 263.3 g/mol), though exact values depend on stereochemical and substituent variations .

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl N-(2-phenylmethoxyethyl)carbamate

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)15-9-10-17-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,15,16)

InChI Key

DTQBVWZTMCRKHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity
This compound C₁₄H₂₁NO₃* ~263.3 Boc, benzyloxy, ethyl linker Amine protection, peptide synthesis
Tert-butyl 2-aminoethylcarbamate C₇H₁₆N₂O₂ 160.21 Boc, primary amine Drug intermediates, nucleophilic reactions
Tert-butyl (benzyloxy)(phenethyl)carbamate C₂₀H₂₅NO₃ 327.42 Boc, benzyloxy, phenethyl Lipophilic intermediates, medicinal chemistry
Tert-butyl benzyl(2-oxoethyl)carbamate C₁₄H₁₉NO₃ 249.31 Boc, benzyl, ketone Aldehyde precursors, electrophilic reactions
Tert-butyl 2-(1H-pyrrol-1-yl)ethylcarbamate C₁₁H₁₈N₂O₂ 226.28 Boc, pyrrole ring Aromatic interactions, coordination chemistry

*Inferred based on structural analogs; exact values may vary.

Structural and Functional Differences

Tert-butyl 2-aminoethylcarbamate (): Lacks the benzyloxy group, featuring a primary amine instead. Higher polarity due to the amine group, enhancing solubility in polar solvents. Reactivity: The amine group participates in nucleophilic substitutions (e.g., acylation), making it suitable for constructing drug scaffolds .

Tert-butyl (benzyloxy)(phenethyl)carbamate () :

  • Incorporates a phenethyl group, increasing hydrophobicity (logP ≈ 4.2 vs. ~2.5 for the target compound).
  • Applications: Used in synthesizing lipophilic drug candidates with improved membrane permeability .

Tert-butyl benzyl(2-oxoethyl)carbamate () :

  • Contains a ketone group, making it reactive toward nucleophiles (e.g., Grignard reagents).
  • Stability: Less stable than the target compound due to the electrophilic oxo group, requiring inert storage conditions .

Tert-butyl 2-(1H-pyrrol-1-yl)ethylcarbamate () :

  • Pyrrole substituent enables π-π stacking and hydrogen bonding, useful in coordination chemistry or supramolecular assemblies .

Reactivity and Stability

  • Boc Group Stability : All compounds share acid-labile Boc protection. However, the benzyloxy group in the target compound adds base sensitivity, whereas the phenethyl analog () is more resistant to basic conditions .
  • Deprotection: The benzyloxy group in the target compound requires hydrogenolysis (H₂/Pd-C), while the oxo group in ’s compound allows reductive amination .

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